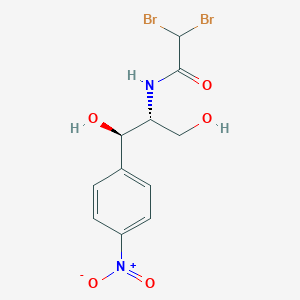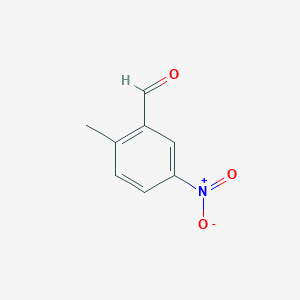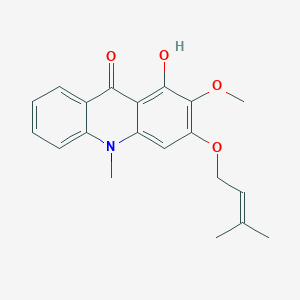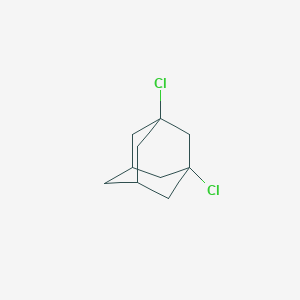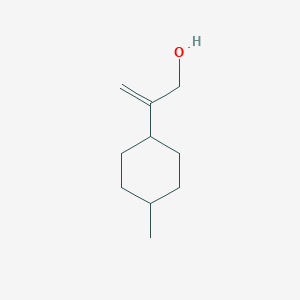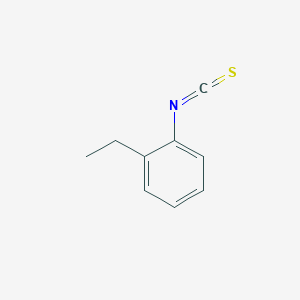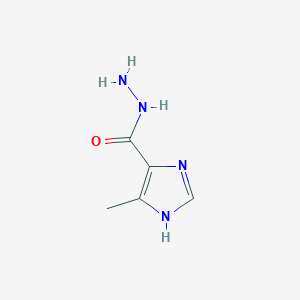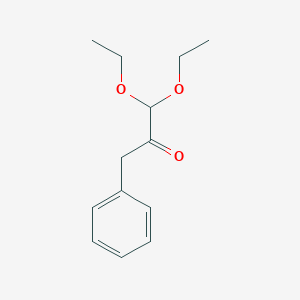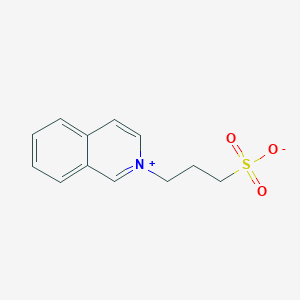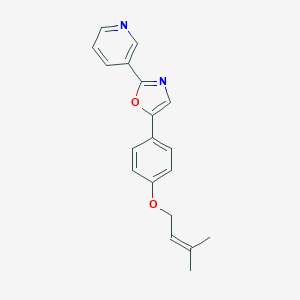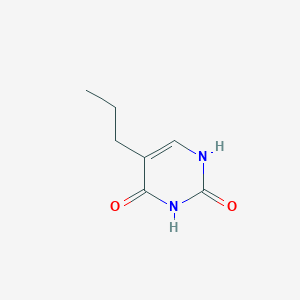
5-n-Propyluracil
Übersicht
Beschreibung
5-n-Propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propyl group at the 5th position of the uracil ring
Wissenschaftliche Forschungsanwendungen
5-n-Propyluracil has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
Target of Action
The primary target of 5-n-Propyluracil is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation in the body .
Mode of Action
This compound acts by inhibiting the enzyme TPO, thereby disrupting the normal interactions between iodine and peroxidase required to form T4 and T3 . This action decreases thyroid hormone production . Additionally, this compound interferes with the conversion of T4 to T3, which is more potent, thus reducing the activity of thyroid hormones .
Biochemical Pathways
The inhibition of TPO by this compound affects the thyroid hormone synthesis pathway . By preventing the conversion of iodide to iodine, it disrupts the incorporation of iodine into the phenol rings of tyrosine residues on the hormone precursor thyroglobulin . This action impedes the formation of T4 and T3, thereby affecting the downstream effects of these hormones on metabolic regulation .
Pharmacokinetics
The pharmacokinetic properties of this compound include a high bioavailability of 80%-95% when taken orally . The elimination half-life is approximately 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in the production and activity of thyroid hormones . This results in a reduction of hyperthyroid symptoms in conditions such as Graves’ disease and toxic multinodular goiter .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient variables can impact the drug’s effectiveness and the time to achieve euthyroid status .
Biochemische Analyse
Biochemical Properties
5-n-Propyluracil plays a significant role in biochemical reactions, particularly in the synthesis of anti-HIV drugs . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidine phosphorylase, an enzyme involved in the pyrimidine salvage pathway. This interaction is crucial for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Additionally, this compound can bind to proteins and enzymes, influencing their activity and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of thymidine phosphorylase, leading to a decrease in nucleotide synthesis . This inhibition can result in altered cell proliferation and apoptosis, particularly in rapidly dividing cells such as cancer cells. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects primarily through enzyme inhibition. By binding to the active site of thymidine phosphorylase, this compound prevents the enzyme from catalyzing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to a reduction in nucleotide availability for DNA and RNA synthesis. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that this compound can cause sustained inhibition of nucleotide synthesis, leading to persistent effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidine phosphorylase activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway . It interacts with enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase, which are crucial for the metabolism of pyrimidine nucleotides. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to an accumulation of intermediate metabolites, which can have downstream effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to proteins and enzymes, influencing its localization and accumulation. Studies have shown that the compound can accumulate in tissues with high rates of nucleotide synthesis, such as the liver and bone marrow .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . The compound can also be found in the nucleus, where it affects DNA and RNA synthesis. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. These localization patterns are essential for understanding the compound’s activity and function in different cellular contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Propyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with propyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-n-Propyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Propylthiouracil: Used to treat hyperthyroidism, it shares a similar uracil backbone but has a thiol group at the 2nd position.
6-Phenylselenenyl-5-propyluracil: A derivative with potential anti-HIV properties.
Uniqueness: 5-n-Propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antiviral agent and its versatility in chemical synthesis make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
5-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKLAXXCHLMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172514 | |
| Record name | 5-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19030-75-2 | |
| Record name | 5-Propyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research primarily focuses on the antiviral properties of 5-propyluracil derivatives, particularly against HIV. Studies show that specific derivatives, like 1-ethoxymethyl-6-phenylselenenyl-5-propyluracil and 1-benzyloxymethyl-6-phenylselenenyl-5-propyluracil, exhibit potent inhibition of HIV-1 reverse transcriptase (RT). [] This enzyme is crucial for HIV replication as it converts the viral RNA into DNA, a necessary step for integrating the viral genome into the host cell's DNA. [] By inhibiting HIV-RT, these 5-propyluracil derivatives effectively hinder viral replication.
A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the 5-propyluracil scaffold influence its biological activity. For instance, adding a phenylselenenyl group at the 6-position and modifying the substituent at the 1-position significantly impacts the inhibitory activity against HIV-RT. [] Compounds with ethoxymethyl (9) or benzyloxymethyl (10) groups at the 1-position demonstrated considerably higher potency compared to the derivative with a (2-hydroxyethoxy)methyl group (6). [] This highlights the importance of the size and nature of the 1-position substituent for optimal interaction with the target enzyme.
ANone: While the provided research doesn't delve into specific resistance mechanisms, it is a crucial aspect to consider with antiviral agents. HIV, in particular, is notorious for developing resistance to drugs targeting various stages of its lifecycle, including reverse transcription. Future research should explore potential resistance mechanisms that might emerge against 5-propyluracil derivatives, such as mutations in the HIV-RT binding site. Investigating cross-resistance with existing HIV-RT inhibitors will be vital in understanding the long-term efficacy of these compounds.
A: Characterization of 5-propyluracil derivatives likely involves a combination of techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds. [] For assessing in vitro activity, researchers utilized a non-isotopic colorimetric method to evaluate the interaction of these compounds with recombinant HIV-1 reverse transcriptase. [] This suggests the assay measures changes in absorbance or color to determine the degree of enzyme inhibition.
A: Research on 5-substituted pyrimidines, including 5-propyluracil, has been ongoing, focusing on their use in synthetic DNA for various applications. [] Scientists have investigated their incorporation into DNA fragments and subsequent sequencing using solid-phase chemical degradation. [] This highlights the historical interest in understanding the properties and behavior of modified pyrimidines like 5-propyluracil in biological systems. Understanding their impact on DNA structure and function can provide valuable insights for developing novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



